molecular formula C2H3Br3 B1583406 1,1,2-Tribromoethane CAS No. 78-74-0

1,1,2-Tribromoethane

Cat. No.: B1583406
CAS No.: 78-74-0
M. Wt: 266.76 g/mol
InChI Key: QUMDOMSJJIFTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Tribromoethane is a compound with the molecular formula C2H3Br3 . It is a toxic brominated volatile organic compound found in polluted groundwater .


Molecular Structure Analysis

The molecular structure of this compound can be represented as BrCH2CHBr2 . The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a boiling point of 185.2±8.0 °C at 760 mmHg and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its density is 2.61 g/mL at 25 °C . It also has a refractive index of n20/D 1.593 .

Scientific Research Applications

Photochemical Reactions and Film Formation

1,1,1-Tribromoethane has been studied for its photochemical reactions with diphenylamine, leading to polymerization and the formation of a green film upon UV light irradiation. This process suggests potential applications in materials science, particularly in creating polymers with specific optical properties (Koyama & Kawai, 2013).

Synthesis of Brominated Compounds

Research indicates that 1,1,2-Tribromoethyl arenes, a product derived from 1,1,2-Tribromoethane, are highly efficient precursors for synthesizing 1-bromoalkynes and α-bromoketones. This highlights its utility in organic synthesis and the creation of valuable chemical intermediates (Lin et al., 2021).

Groundwater Remediation

This compound-related compounds, such as 1,2-Dibromoethane, have been explored for enhancing the aerobic biodegradation of pollutants in groundwater. This has implications in environmental remediation, particularly in degrading persistent organic pollutants in aquifers (Hatzinger et al., 2015).

Nanotechnology and Microfabrication

Studies have explored the tribological characteristics of self-assembled monolayers, including those derived from bromoethane compounds, for micro- and nano-structure fabrication. This research opens doors to applications in nanotechnology and precision engineering (Sung et al., 2003).

Safety and Hazards

1,1,2-Tribromoethane is harmful if swallowed and causes skin and eye irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is a derivative of ethane, where three hydrogen atoms have been replaced by bromine atoms . The presence of bromine atoms may suggest that 1,1,2-Tribromoethane could interact with biological molecules through halogen bonding or other types of interactions.

Mode of Action

Given its structure, it may interact with its targets through halogen bonding, where the bromine atoms form weak, non-covalent interactions with electron-rich regions in other molecules . These interactions could potentially alter the function or activity of the target molecules.

Biochemical Pathways

Halogenated compounds like this compound can potentially interfere with various biochemical processes due to their reactivity and potential for bioaccumulation .

Pharmacokinetics

Its molecular weight of 266.757 and its density of 2.61 g/mL at 25 °C could influence its pharmacokinetic properties.

Result of Action

Given its potential reactivity, it could potentially cause alterations in cellular functions or structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity .

Properties

IUPAC Name

1,1,2-tribromoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDOMSJJIFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058817
Record name Ethane, 1,1,2-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-74-0
Record name 1,1,2-Tribromoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,1,2-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,2-tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane, 1,1,2-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-tribromoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Tribromoethane
Reactant of Route 2
1,1,2-Tribromoethane
Reactant of Route 3
1,1,2-Tribromoethane
Reactant of Route 4
Reactant of Route 4
1,1,2-Tribromoethane
Reactant of Route 5
Reactant of Route 5
1,1,2-Tribromoethane
Reactant of Route 6
1,1,2-Tribromoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.